molecular formula C7H11NO3S B13507136 3-Acetyl-2-methylthiazolidine-4-carboxylic acid

3-Acetyl-2-methylthiazolidine-4-carboxylic acid

Cat. No.: B13507136
M. Wt: 189.23 g/mol
InChI Key: KUUGWQVDHKXXKS-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features:

  • 2-Methyl group: Substituent at position 2 of the thiazolidine ring.
  • 3-Acetyl group: A ketone-functionalized side chain at position 3.
  • 4-Carboxylic acid: A carboxyl group at position 4.

Properties

Molecular Formula

C7H11NO3S

Molecular Weight

189.23 g/mol

IUPAC Name

3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11)

InChI Key

KUUGWQVDHKXXKS-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of 2-Methylthiazolidine-4-carboxylic Acid

The principal synthetic route involves the acetylation of 2-methylthiazolidine-4-carboxylic acid using acetic anhydride as the acetylating agent.

  • Starting Material: 2-methylthiazolidine-4-carboxylic acid (also available as its derivatives)
  • Reagent: Acetic anhydride
  • Conditions: Heating at approximately 90 °C
  • Solvent: Often neat or in polar solvents such as ethanol
  • Reaction Time: Typically 1 to 24 hours depending on scale and temperature
  • Outcome: Formation of 3-acetyl-2-methylthiazolidine-4-carboxylic acid along with minor by-products such as 4-carboxy-1,3-thiazolidinium acetate salts

This method is well-documented and yields the target acetylated product efficiently.

Coupling with Amino Acid Methyl Esters

A further elaboration involves converting the acetylated acid into 3-acetyl-2-substituted-thiazolidine-4-carbonyl amino acid methyl esters by coupling with amino acid methyl ester hydrochlorides.

  • Reagents: this compound, amino acid methyl ester hydrochloride
  • Coupling Agents: Dicyclohexylcarbodiimide (DCCD) and triethylamine (TEA)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Reaction mixture cooled to 0 °C initially, then stirred for several hours (typically 3 hours at 0 °C)
  • Work-up: Isolation of methyl ester derivatives by standard purification techniques

This approach allows functionalization at the carboxyl group, facilitating further derivatization for biological testing.

Hydrazinolysis to Form Hydrazides

The methyl esters obtained can be subjected to hydrazinolysis using hydrazine hydrate to yield corresponding hydrazides.

  • Reagents: Hydrazine hydrate
  • Solvent: Ethanol
  • Conditions: Reflux or room temperature for several hours
  • Products: 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid hydrazides

These hydrazides serve as precursors for further condensation reactions, such as with benzaldehyde derivatives to form hydrazones.

Condensation to Form Hydrazone Derivatives

Hydrazides can be condensed with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) to form N-benzylidine hydrazone derivatives .

  • Reagents: Aromatic aldehydes
  • Conditions: Mild heating or room temperature stirring
  • Outcome: Formation of hydrazone derivatives useful for biological activity screening.

Representative Reaction Scheme

Step Starting Material Reagents & Conditions Product
1 2-Methylthiazolidine-4-carboxylic acid Acetic anhydride, heat at 90 °C This compound
2 This compound Amino acid methyl ester hydrochloride, DCCD, TEA, THF, 0 °C 3-Acetyl-2-methylthiazolidine-4-carbonyl amino acid methyl ester
3 Methyl ester derivative Hydrazine hydrate, ethanol, reflux Corresponding hydrazide
4 Hydrazide Aromatic aldehyde, mild heating Hydrazone derivative

Process Optimization and Industrial Scale Considerations

  • The acetylation step can be conducted in ethanol solvent with stirring at reflux or by microwave-assisted heating to reduce energy consumption and reaction time.
  • The reaction temperature range for acetylation is generally between 20 °C and 120 °C, with optimal yields at 40–85 °C.
  • The process can yield mixtures of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate salts, which can be separated by crystallization and vacuum filtration.
  • Industrial synthesis favors environmentally friendly solvents, lower reagent consumption, and ease of product recovery.

Analytical Characterization

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical Rf values for acetylated products around 0.68–0.76 in benzene:ethyl acetate (10:1).
  • Infrared Spectroscopy (IR): Characteristic carbonyl stretches (acetyl and carboxyl groups) confirm acetylation.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to acetyl methyl protons (~2 ppm), thiazolidine ring protons, and methyl substituents.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with acetylated thiazolidine derivatives.
  • Optical Rotation: Specific rotation values reported for chiral derivatives confirm stereochemistry.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Time Product Type Notes
Acetylation Acetic anhydride, neat or ethanol 90 °C 1–24 hours This compound Possible formation of acetate salts
Coupling with amino acid esters DCCD, TEA, THF, 0 °C 0 °C 3 hours Amino acid methyl ester derivatives Requires cooling to control reaction rate
Hydrazinolysis Hydrazine hydrate, ethanol Reflux or RT Several hours Hydrazides Precursor for hydrazone formation
Hydrazone formation Aromatic aldehydes Mild heating/RT Hours to overnight Hydrazone derivatives Useful for biological activity studies

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results do not provide the detailed data tables and case studies requested, they do offer information regarding the synthesis, characterization, and potential applications of thiazolidine derivatives, including those related to 3-Acetyl-2-methylthiazolidine-4-carboxylic acid.

Relevant compounds and their applications:

  • 2-Methyl-2,4-thiazolidinedicarboxylic acid (CP) Wlodek and Rommelspacher studied this compound, a condensation product of cysteine (Cys) and pyruvic acid, for its effect on paracetamol-induced hepatotoxicity, as a non-toxic precursor of Cys and GSH . Takizawa et al. reported that CP is stable compared to conventional Cys derivatives and may be used as an external skin preparation or cosmetic .
  • L-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et) Suzuki et al. reported that CP2Et, a product of Cys and ethyl pyruvate condensation, is useful as a skin-whitening agent due to its suppressive effect on eumelanin production .
  • N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid (AcCP) and N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (AcCP2Et) These compounds are proposed as stable and prolonged-release derivatives of Cys, which, after enzymatic cleavage and non-enzymatic ring opening to liberate the parent Cys in melanocytes, are expected to act as o-dopaquinone scavengers to inhibit dopachrome formation .

Other Thiazolidine Derivatives:

  • Several 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been investigated as agents for the inhibition of melanogenesis or as tyrosinase inhibitors .
  • 2-methylthiazolidine-4-carboxylic acid (MTCA) is an inert condensation product of acetaldehyde . Administration of L-cysteine increased MTCA and decreased gastric acetaldehyde concentrations .

Mechanism of Action

The mechanism of action of 3-acetyl-2-methylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among thiazolidine-4-carboxylic acid derivatives include substitutions at positions 2, 3, and 5. Below is a comparative analysis:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Features
3-Acetyl-2-methylthiazolidine-4-carboxylic acid 5025-82-1* 2-Me, 3-Ac, 4-COOH C₇H₁₁NO₃S Acetyl and methyl groups enhance lipophilicity
(R)-3-Acetylthiazolidine-4-carboxylic acid 54323-50-1 3-Ac, 4-COOH C₆H₉NO₃S Lacks 2-methyl group; chiral center at C4
3-Benzoyl-2-ethyl-2-methylthiazolidine-4-carboxylic acid Not reported 2-Et, 2-Me, 3-Bz, 4-COOH C₁₄H₁₇NO₃S Bulkier benzoyl group may hinder solubility
2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid 3406-74-4 2-(3-OH-Ph), 4-COOH C₁₀H₁₁NO₃S Phenolic hydroxyl group enhances polarity
2-Oxothiazolidine-4-carboxylic acid 19771-63-2 2-Oxo, 4-COOH C₄H₅NO₃S Oxo group increases electrophilicity

Note: The CAS number 5025-82-1 is tentatively assigned based on ; exact data for this compound may require further verification.

Functional Group Impact on Bioactivity

  • Acetyl vs. Benzoyl : Acetyl groups (electron-withdrawing) may reduce metabolic stability compared to benzoyl groups (electron-donating) .
  • Methyl vs.

Biological Activity

3-Acetyl-2-methylthiazolidine-4-carboxylic acid (MTCA) is a sulfur-containing compound derived from the condensation of cysteine and acetaldehyde. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

MTCA is synthesized through a reaction involving cysteine and acetaldehyde, resulting in a thiazolidine structure. This compound is noted for its stability and ability to form adducts with various biological molecules, which may influence its biological activity. The synthesis pathway typically involves:

  • Condensation Reaction : Cysteine reacts with acetaldehyde to form MTCA.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Properties

MTCA has demonstrated significant antioxidant activity, which is crucial for cellular protection against oxidative stress. In vitro studies show that MTCA reduces intracellular reactive oxygen species (ROS) levels, enhancing cell viability under oxidative conditions. This property suggests potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Antimicrobial Activity

Research indicates that MTCA exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibitory
Candida albicansSignificant inhibition

Cytoprotective Effects

MTCA has been reported to have cytoprotective effects, particularly in liver cells where it acts as a prodrug for L-cysteine. This activity helps to mitigate hepatotoxicity induced by substances like acetaminophen. In animal studies, MTCA showed protective effects against liver damage by enhancing the survival rate of mice exposed to toxic doses of acetaminophen.

The mechanisms through which MTCA exerts its biological effects include:

  • Reduction of Oxidative Stress : By scavenging free radicals and reducing ROS levels.
  • Enhancement of Cysteine Levels : As a prodrug, MTCA releases L-cysteine in vivo, which plays a crucial role in antioxidant defense mechanisms.
  • Inhibition of Pathogen Growth : The exact mechanism is still under investigation but may involve interference with microbial metabolic processes.

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on human cell lines demonstrated that treatment with MTCA significantly reduced ROS levels compared to untreated controls, suggesting its potential use as an antioxidant supplement in clinical settings .
  • Hepatoprotective Study : In a controlled experiment involving mice, administration of MTCA prior to acetaminophen exposure resulted in a statistically significant increase in survival rates and reduced liver enzyme levels indicative of liver damage .
  • Antimicrobial Evaluation : A series of tests against various bacterial strains revealed that MTCA exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 3-Acetyl-2-methylthiazolidine-4-carboxylic acid derivatives, and how are intermediates purified?

A two-step synthesis is commonly employed:

  • Step 1 : Coupling of Boc-protected carboxylic acids with amines using EDCI and HOBT in CH2_2Cl2_2, followed by Et3_3N addition and 6–15 h reaction.
  • Step 2 : Deprotection with TFA in CH2_2Cl2_2 (1–8 h), neutralization with NaHCO3_3, and purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) . For acetylation, acetyl chloride and pyridine in CH2_2Cl2_2 (8 h at room temperature) are used, followed by NaHCO3_3 washing and MgSO4_4 drying .

Q. Which analytical techniques are critical for characterizing thiazolidine derivatives, and how are spectral data validated?

  • 1H NMR and Mass Spectrometry (MS) : Essential for confirming molecular structure and purity. For example, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid derivatives are characterized by distinct NMR shifts (e.g., δ 1.25–1.65 ppm for aliphatic chains) and MS fragmentation patterns .
  • Validation : Cross-referencing with synthetic intermediates (e.g., Boc-protected precursors) and comparing retention times in chromatography ensure data consistency .

Advanced Research Questions

Q. How can researchers optimize acetylation reactions to mitigate low yields or side-product formation?

  • Stoichiometric Control : Excess acetyl chloride (4 equiv.) relative to the amine intermediate improves acetylation efficiency .
  • Temperature and Solvent : Reactions at 0°C minimize side reactions (e.g., over-acetylation), while CH2_2Cl2_2 ensures solubility of hydrophobic intermediates .
  • By-Product Analysis : TLC or HPLC monitoring identifies unreacted starting materials, guiding recrystallization or column chromatography adjustments .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazolidine derivatives?

  • Substituent Screening : Systematic variation of aryl groups (e.g., 3,4,5-trimethoxyphenyl vs. 4-acetamidophenyl) reveals steric/electronic effects on bioactivity. For instance, bulky substituents may reduce membrane permeability despite enhancing target binding .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) can rationalize discrepancies between in vitro activity and in vivo efficacy by predicting binding modes and metabolic stability .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–8) at 37°C, followed by HPLC quantification of degradation products.
  • Enzymatic Hydrolysis : Exposure to esterases or liver microsomes identifies labile functional groups (e.g., acetyl or amide bonds) .

Methodological Challenges

Q. What chromatographic systems are most effective for purifying polar thiazolidine intermediates?

  • Silica Gel with Gradient Elution : A hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) resolves polar amides and carboxylic acids, as demonstrated for (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides .
  • Alternative Methods : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves separation for charged derivatives .

Q. How can reproducibility issues in multi-step syntheses be minimized?

  • Standardized Protocols : Strict control of reaction times (e.g., 8 h for acetylation ), moisture-free conditions, and intermediate drying (MgSO4_4) reduce variability.
  • Batch-to-Batch Analysis : NMR and MS consistency checks for key intermediates (e.g., Boc-deprotected amines) ensure synthetic reliability .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in SAR studies?

  • Nonlinear Regression : Fit dose-response curves (e.g., IC50_{50} values) using tools like GraphPad Prism, applying Hill slopes to assess cooperativity.
  • Outlier Handling : Grubbs’ test identifies anomalous data points, particularly in biological replicates .

Q. How should conflicting bioactivity data between enantiomers be reported?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (4R)- and (4S)-isomers, then compare activities.
  • Stereochemical Annotation : Clearly report enantiomeric excess (e.g., >95% ee via polarimetry) and correlate with biological outcomes .

Safety and Handling

Q. What safety precautions are critical when handling acetyl chloride in synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Quenching : Neutralize excess acetyl chloride with cold NaHCO3_3 before disposal .

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